molecular formula C14H17F3N2O B8439263 N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide

N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide

Cat. No. B8439263
M. Wt: 286.29 g/mol
InChI Key: NOLHDZBKUIGZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCC(C(=O)NCc2ccccc2C(F)(F)F)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:35][CH2:36][Cl:37].[F:1][C:2]([c:3]1[c:4]([CH2:9][NH:10][C:11](=[O:12])[CH:13]2[CH2:14][CH2:15][N:16]([C:19]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:25])[CH2:17][CH2:18]2)[cH:5][cH:6][cH:7][cH:8]1)([F:26])[F:27].[F:28][C:29]([F:30])([F:31])[C:32]([OH:33])=[O:34]>>[F:1][C:2]([c:3]1[c:4]([CH2:9][NH:10][C:11](=[O:12])[CH:13]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)[cH:5][cH:6][cH:7][cH:8]1)([F:26])[F:27]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
CC(C)(C)OC(=O)N1CCC(C(=O)NCc2ccccc2C(F)(F)F)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC(C(=O)NCc2ccccc2C(F)(F)F)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
O=C(NCc1ccccc1C(F)(F)F)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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